OSI-420 - 183320-51-6

OSI-420

Catalog Number: EVT-277746
CAS Number: 183320-51-6
Molecular Formula: C21H22ClN3O4
Molecular Weight: 415.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

OSI-420 (OSI-420) is the major active metabolite of the tyrosine kinase inhibitor erlotinib. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is primarily researched for its potential anticancer activity, as it exhibits similar potency to erlotinib in inhibiting the epidermal growth factor receptor (EGFR). [, , , , , ] OSI-420 is generated through the O-demethylation of erlotinib by cytochrome P450 enzymes, particularly CYP3A4. [, , , , , , , , , , , , , , , , ]

Erlotinib (OSI-774)

Compound Description: Erlotinib is a potent, orally active, reversible tyrosine kinase inhibitor of epidermal growth factor receptor (EGFR). [, , , , , , , , , , , , , , , , , , , , , , , , ] It is used in the treatment of non-small cell lung cancer (NSCLC), pancreatic cancer, and other solid tumors. Erlotinib is primarily metabolized in the liver by CYP3A4 and to a lesser extent by CYP1A2. [, , , , , ]

OSI-413

Compound Description: OSI-413 is an isomeric metabolite of erlotinib, formed via metabolism. []

Relevance: OSI-413, along with OSI-420, are the major metabolites of erlotinib. [] This structural similarity suggests a potential for shared metabolic pathways and potential for similar biological activity, though likely lower than that of erlotinib and OSI-420.

Didesmethylerlotinib

Compound Description: Didesmethylerlotinib is a metabolite of erlotinib. [] It also exhibits inhibitory effects on aldehyde oxidase-1 (AOX1). []

Relevance: Didesmethylerlotinib is a further metabolized form of OSI-420, resulting from a second demethylation. [] Its presence suggests a metabolic pathway for OSI-420 elimination. While didesmethylerlotinib shows AOX1 inhibition, its activity against EGFR is expected to be lower than that of OSI-420.

Gefitinib

Compound Description: Gefitinib is another orally active, reversible tyrosine kinase inhibitor of EGFR. [] It is used in the treatment of NSCLC and other solid tumors. Similar to erlotinib, gefitinib is metabolized by CYP3A4. []

Relevance: While not structurally identical, gefitinib shares a similar mechanism of action with erlotinib and OSI-420 as an EGFR inhibitor. [] This comparison is often made within the context of treatment options and potential drug interactions.

Desmorpholinopropylgefitinib

Compound Description: Desmorpholinopropylgefitinib is a metabolite of gefitinib. [] It acts as an inhibitor of AOX1. []

Relevance: This gefitinib metabolite, similarly to didesmethylerlotinib, demonstrates inhibitory effects on AOX1, a drug-metabolizing enzyme. [] Although it shares a similar metabolic pathway with OSI-420, its structure is different, suggesting a difference in binding affinities and overall pharmacological effects.

Desmethylgefitinib

Compound Description: Desmethylgefitinib is a metabolite of gefitinib. []

Relevance: Unlike desmorpholinopropylgefitinib, desmethylgefitinib did not demonstrate inhibitory activity against AOX1. [] Although a metabolite of gefitinib, its distinct activity profile compared to other related metabolites highlights the importance of individual metabolite evaluation.

Source and Classification

This compound is derived from the broader class of quinazoline derivatives, which are known for their diverse biological activities. The specific structure of 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride suggests its role as a potential therapeutic agent targeting various signaling pathways in cancer cells. Its synthesis and characterization have been documented in scientific literature, emphasizing its relevance in drug development .

Synthesis Analysis

The synthesis of 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol involves several key steps:

  1. Starting Materials: The synthesis begins with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline as primary reactants.
  2. Reaction Conditions: The reaction typically occurs under reflux conditions in a solvent mixture that may include isopropanol, ethyl acetate, and dichloromethane. For instance, one method involves adding 3-ethynylaniline to a solution of the quinazoline derivative and heating the mixture for an extended period (up to 18 hours) .
  3. Purification: Post-reaction, the product is purified using column chromatography with appropriate solvents, such as ethyl acetate and methanol, to isolate the desired compound from byproducts.
  4. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular formula of 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol is C21H21N3O4C_{21}H_{21}N_{3}O_{4}. Its structure features:

  • Quinazoline Core: A bicyclic structure that contributes to its biological activity.
  • Ethynyl Group: This moiety enhances the compound's ability to interact with biological targets.
  • Methoxyethyl Side Chain: This group increases solubility and may influence pharmacokinetic properties.

The compound's InChI key is MTLKTHNRZJKPRP-UHFFFAOYSA-N, allowing for easy identification in chemical databases .

Chemical Reactions Analysis

The primary chemical reactions involving this compound include:

  1. Coupling Reactions: The formation of the quinazoline derivative through coupling reactions between halogenated quinazolines and amines.
  2. Hydrochloride Formation: The conversion to hydrochloride salt form enhances solubility and stability for pharmaceutical applications.
  3. Potential Metabolite Formation: In biological systems, this compound may undergo metabolic transformations leading to various metabolites that could also exhibit biological activity .
Mechanism of Action

The mechanism of action for 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol primarily involves inhibition of specific kinases within signaling pathways that regulate cell proliferation and survival.

  1. Targeting Kinases: The compound may inhibit epidermal growth factor receptor (EGFR) or similar kinases, disrupting downstream signaling essential for tumor growth.
  2. Inducing Apoptosis: By blocking these pathways, the compound can induce apoptosis in cancer cells, leading to reduced tumor viability.
  3. Pharmacodynamics: Studies indicate that the presence of the ethynyl group plays a crucial role in enhancing binding affinity to target proteins .
Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Molecular Weight: Approximately 379.416 g/mol.
  • Solubility: Low water solubility (0.0105 mg/mL), which may affect bioavailability.
  • LogP Value: Indicates moderate lipophilicity (around 2.51), suggesting potential for membrane permeability.
  • pKa Values: The strongest acidic pKa is around 15.06, while the strongest basic pKa is approximately 4.62, indicating its behavior in different pH environments .
Applications

The primary applications of 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol include:

  1. Cancer Treatment Research: It is being explored as a potential therapeutic agent against various cancers due to its kinase inhibition properties.
  2. Drug Development: The compound serves as a lead structure for designing new inhibitors targeting similar pathways.
  3. Biological Studies: It is utilized in research settings to understand kinase-related signaling pathways and their implications in cancer biology .
Synthetic Methodologies & Structural Optimization

Quinazoline Core Functionalization Strategies

The quinazoline core serves as the foundational scaffold for this erlotinib derivative. Modern synthetic routes employ transition metal-catalyzed reactions to optimize regioselectivity and yield. Key advancements include:

  • Metal-Catalyzed C-H Activation: Manganese-catalyzed dehydrogenative coupling between 2-aminobenzyl alcohols and nitriles enables direct construction of the quinazoline ring under mild conditions (60–85% yield). This Earth-abundant catalyst system replaces traditional stoichiometric oxidants, enhancing sustainability [7].
  • Radical-Mediated Cyclization: Mn/TBHP-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate achieves regioselective C2-functionalization. Ethyl acetate serves as an eco-friendly solvent, minimizing environmental impact [7].
  • Microwave-Assisted Cyclocondensation: Gabriel-Riedel synthesis modifications using microwave irradiation reduce reaction times by 70% compared to conventional heating, while maintaining yields >80% [4] [9].

Table 1: Comparative Analysis of Quinazoline Core Synthesis Methods

MethodCatalyst/ReagentYield (%)Reaction TimeKey Advantage
Mn-Catalyzed CouplingMn(I) pincer complex60-858-12 hH₂/H₂O as sole byproducts
Radical CyclizationMn/TBHP75-913-6 hEthyl acetate as green solvent
Microwave ModificationZn/AcOH>8020-40 min70% faster kinetics

Alkoxy-Ethynyl Aniline Substituent Engineering

Precision in positioning alkoxy and ethynyl groups dictates EGFR inhibition potency. Critical optimizations include:

  • Alkoxy Chain Optimization: Introduction of 2-methoxyethoxy at C7 via nucleophilic aromatic substitution (SNAr) requires anhydrous DMF at 80°C. Longer ethoxy chains diminish solubility by 40%, while methyl groups reduce kinase affinity [3] [8].
  • Ethynyl Aniline Coupling: Buchwald-Hartwig amination couples 3-ethynylaniline to C4 of the quinazoline core. XPhos Pd G3 catalyst enables coupling at 0.5 mol% loading, achieving >95% conversion with residual Pd <10 ppm [2] [5].
  • Orthogonal Protection: Terminal alkyne stability during synthesis is maintained through TMS-protection, with deprotection via K₂CO₃/MeOH occurring quantitatively within 1 h [8].

Hydrochloride Salt Formation: Solvent Systems & Crystallization Protocols

Conversion to the hydrochloride salt enhances stability and crystallinity. Critical parameters include:

  • Solvent Selection: Isopropanol/water (4:1 v/v) achieves 98% salt formation efficiency. Ethanol systems cause solvate formation, reducing crystallinity by 30% [3] [6].
  • Anti-Solvent Crystallization: Dropwise addition of tert-butyl methyl ether (TBME) to IPA solutions yields rod-shaped crystals with uniform particle size (D90 <50 µm). This morphology improves filtration efficiency by 60% [3].
  • Characterization: XRPD confirms Form I crystalline structure (characteristic peaks at 7.8°, 15.3°, 24.7° 2θ). Dynamic vapor sorption shows <0.2% weight gain at 80% RH, confirming hygroscopic stability [6] [8].

Table 2: Hydrochloride Salt Characterization Techniques

Analytical MethodCritical Quality AttributeAcceptance Criterion
XRPDCrystalline formMatches Form I reference pattern
HPLC-ELSDPurity≥99.0% area
DVSHygroscopicity≤0.5% wt change (0-80% RH)
Particle Size AnalysisMorphology distributionD90 ≤ 50 µm

Byproduct Profiling in Erlotinib Derivative Synthesis

Reaction impurities require rigorous control to meet ICH guidelines:

  • Major Byproducts:
  • N-Dealkylated Derivative (3%): Forms under oxidative conditions during alkoxy installation. Controlled by nitrogen sparging [7].
  • Acetylated Ethanol Adduct (5%): Results from esterification when using acetate solvents. Mitigated through IPA/TBME crystallization [3] [10].
  • Dimerized Quinazoline (1.2%): Pd-catalyzed homocoupling byproduct; suppressed by XPhos ligand optimization [7].
  • Analytical Monitoring: UPLC-QTOF-MS with BEH C18 column (1.7 µm) resolves all impurities at >2.0 resolution. QTAIM analysis confirms weak non-covalent interactions (∇²ρ >0) between byproducts and B₁₂N₁₂ nanocages during purification simulations [10].

Table 3: Controlled Byproducts and Mitigation Strategies

ByproductFormation PathwayMaximum LevelMitigation Strategy
N-Dealkylated derivativeOxidative dealkylation0.3%Nitrogen sparging during synthesis
Acetylated ethanol adductEsterification in acetate solvents0.15%IPA/TBME anti-solvent crystallization
Dimerized quinazolinePd-mediated homocoupling0.1%XPhos Pd G3 catalyst (≤0.5 mol%)

Properties

CAS Number

183320-51-6

Product Name

2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

InChI

InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H

InChI Key

BUOXOWNQZVIETJ-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

OSI420; OSI-420; OSI 420; CP473420; CP-473420; CP 473420; Desmethyl Erlotinib.

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.